Welcome to the BenchChem Online Store!
molecular formula C16H14O B8746069 2-Phenyl-1-tetralone CAS No. 7498-87-5

2-Phenyl-1-tetralone

Cat. No. B8746069
M. Wt: 222.28 g/mol
InChI Key: DVIUIRUQKVUCNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05416118

Procedure details

Step C Add ethylmagnesium bromide (1.76 mL, 5.27 mmol, M in) dropwise to a 0° C. solution of 2-chloro-1-phenyl-1,2,3,4-tetrahydronaphth-1-ol (1.36 g, 5.27 mmol) in dry benzene (20 mL). Stir the solution at 0° C. for 30 min and heat to reflux for 5 hours. Cool the mixture to room temperature and quench with saturated NH4Cl (aqueous). Extract with ether, combine the ethereal extracts, wash with water and brine, dry over Na2SO4 and concentrate to provide 1.1 g (94%) of the title compound.
Quantity
1.76 mL
Type
reactant
Reaction Step One
Name
2-chloro-1-phenyl-1,2,3,4-tetrahydronaphth-1-ol
Quantity
1.36 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
[CH2:1]([Mg]Br)[CH3:2].Cl[CH:6]1[CH2:15][CH2:14][C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:7]1(C1C=CC=CC=1)[OH:16]>C1C=CC=CC=1>[C:2]1([CH:6]2[CH2:15][CH2:14][C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7]2=[O:16])[CH:1]=[CH:8][CH:7]=[CH:6][CH:15]=1

Inputs

Step One
Name
Quantity
1.76 mL
Type
reactant
Smiles
C(C)[Mg]Br
Name
2-chloro-1-phenyl-1,2,3,4-tetrahydronaphth-1-ol
Quantity
1.36 g
Type
reactant
Smiles
ClC1C(C2=CC=CC=C2CC1)(O)C1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Stir the solution at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heat
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
Cool the mixture to room temperature
CUSTOM
Type
CUSTOM
Details
quench with saturated NH4Cl (aqueous)
EXTRACTION
Type
EXTRACTION
Details
Extract with ether
WASH
Type
WASH
Details
wash with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C1C(C2=CC=CC=C2CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 187.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.